1-(Thiophen-2-yl)propan-2-amine hydrochloride
Overview
Description
1-(Thiophen-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives It is structurally related to amphetamines, where the phenyl ring is replaced by a thiophene ring
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)propan-2-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the reaction of thiophene with propylene oxide in the presence of a catalyst to form 1-(Thiophen-2-yl)-2-hydroxypropane.
Bromination: The intermediate 1-(Thiophen-2-yl)-2-hydroxypropane is then reacted with phosphorus tribromide to yield 1-(Thiophen-2-yl)-2-bromopropane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Thiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene S-oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include thiophene S-oxides, alcohols, and substituted amines .
Scientific Research Applications
1-(Thiophen-2-yl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems. It functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of amphetamines but with different potency and selectivity .
Comparison with Similar Compounds
1-(Thiophen-2-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-thiophen-2-ylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRDCJBNRNAXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968403 | |
Record name | Thiopropamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53632-92-1 | |
Record name | 1-(thiophen-2-yl)propan-2-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiopropamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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